4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenylpyrylium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O.ClHO4/c1-18-12-14-19(15-13-18)22-16-23(20-8-4-2-5-9-20)25-24(17-22)21-10-6-3-7-11-21;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYLTMDPCKEDAS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate typically involves multiple steps, starting with the formation of the pyran ring. The reaction conditions often require precise control of temperature and the use of specific catalysts to ensure the correct formation of the pyran structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent quality control measures. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyran derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, 4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate can be used as a fluorescent probe or a molecular marker. Its ability to bind to specific biological targets makes it useful in imaging and diagnostic applications.
Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its interaction with biological molecules can be exploited to create novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Optoelectronic Comparison
| Compound | Core Structure | PLQE (%) | EQE (%) | Key Feature |
|---|---|---|---|---|
| DM-B (triazine) | Triazine | >90 | 27.4 | Sky-blue OLEDs |
| 2tDMG (triazine) | Triazine | N/A | 30.8 | Intramolecular noncovalent D-A |
| Pyran-ylium perchlorate | Pyran | N/A | N/A | Cromatic stabilization |
Biological Activity
4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate (CAS Number: 3558-64-3) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19ClO5
- Molecular Weight : 422.858 g/mol
- Structure : The compound features a pyran ring substituted with two phenyl groups and a methylphenyl group, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
- Staphylococcus aureus : The compound demonstrated notable activity against this common pathogen, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
- Escherichia coli : The compound also showed inhibitory effects on E. coli, indicating a broad spectrum of antimicrobial activity .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile and therapeutic potential of the compound:
- Caco-2 Cell Line : The compound was tested for cytotoxic effects on Caco-2 cells, which are commonly used as a model for intestinal absorption studies. Results indicated a cytotoxic concentration (C50) that suggests moderate toxicity at higher concentrations .
- Jurkat Cells : In tests involving Jurkat T-cells (a model for studying leukemia), the compound exhibited cytotoxic effects, highlighting its potential in cancer therapy .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : The compound appears to interfere with cellular proliferation pathways, particularly in cancer cells.
- Membrane Disruption : Its amphiphilic nature may allow it to disrupt bacterial membranes, leading to cell lysis.
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic methodologies for preparing 4-(4-Methylphenyl)-2,6-diphenyl-1,4-pyran-1-ylium perchlorate, and how can purity be ensured?
Answer:
The compound is typically synthesized via condensation reactions involving pyrylium salts. A validated protocol involves reacting 2-methyl-4,6-diphenylpyrylium perchlorate with appropriate precursors in acetic acid/acetic anhydride under reflux, followed by crystallization. Key steps include:
- Solvent selection : Acetic acid/acetic anhydride mixtures enhance reaction efficiency and stabilize intermediates .
- Purification : Recrystallization from polar aprotic solvents (e.g., methylene chloride) removes unreacted starting materials.
- Purity validation : Elemental analysis (C, H, Cl) and melting point consistency (e.g., decomposition at 214–215°C) are critical .
| Parameter | Value from |
|---|---|
| Yield | 0.8 g |
| Melting Point | 214–215°C (dec.) |
| Key UV-Vis Peaks | 1095, 610, 365 nm |
Advanced: How can computational reaction path search methods optimize the synthesis of this pyran-derivative?
Answer:
Quantum chemical calculations (e.g., density functional theory) combined with reaction path sampling can identify low-energy pathways and transition states. For example:
- Reaction mechanism mapping : Use IRC (intrinsic reaction coordinate) analysis to verify intermediates.
- Condition optimization : Machine learning algorithms trained on experimental data (e.g., solvent polarity, temperature) reduce trial-and-error approaches. Feedback loops between computational predictions (e.g., activation energies) and experimental validation (e.g., yields) enhance efficiency .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- UV-Vis spectroscopy : Assign λmax values (e.g., 1095 nm in methylene chloride) to confirm extended conjugation in the pyran core .
- Elemental analysis : Verify stoichiometry (e.g., C: 72.4% observed vs. 72.7% calculated) .
- NMR : Use and NMR in deuterated solvents to resolve aromatic proton environments and confirm substituent positions.
Advanced: How can statistical design of experiments (DoE) resolve contradictions in reaction yield data?
Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, stirring rate). A DoE approach involves:
- Factor screening : Identify critical variables (e.g., temperature, solvent ratio) via Plackett-Burman design.
- Response surface methodology : Optimize interactions between factors (e.g., reflux time vs. precursor concentration) to maximize yield .
- Robustness testing : Replicate runs under edge conditions to assess reproducibility .
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Thermal stability : Decomposition occurs above 215°C; store in desiccators below 25°C .
- Light sensitivity : UV-Vis data (strong absorption at 365 nm) suggest photodegradation risk; use amber vials.
- Moisture control : Perchlorate salts are hygroscopic; maintain anhydrous conditions (e.g., argon atmosphere) .
Advanced: How can reactor design principles improve scalability for synthesizing this compound?
Answer:
- Mixing efficiency : Use CFD (computational fluid dynamics) to model shear stress in stirred-tank reactors, ensuring homogeneity during crystallization .
- Heat transfer : Optimize jacket temperature profiles to prevent localized overheating during exothermic steps (e.g., perchlorate salt formation) .
- Safety protocols : Implement in-line monitoring (e.g., FTIR) to detect hazardous intermediates (e.g., acetic anhydride byproducts) .
Basic: How should researchers address discrepancies in elemental analysis results for this compound?
Answer:
- Calibration checks : Re-standardize instruments with certified reference materials.
- Sample preparation : Ensure complete combustion (e.g., use oxygen-rich atmosphere for carbon/hydrogen analysis).
- Contamination control : Analyze solvent residues (e.g., methylene chloride) via GC-MS to rule out interference .
Advanced: What mechanistic insights can explain anomalous byproduct formation during synthesis?
Answer:
- Side-reaction pathways : Use high-level ab initio calculations (e.g., CCSD(T)) to model competing pathways, such as unintended cyclization or oxidation.
- Kinetic profiling : Conduct time-resolved in-situ Raman spectroscopy to detect transient intermediates (e.g., radical species) .
- Isotope labeling : -labeling experiments can trace oxygen sources in perchlorate incorporation .
Basic: What are the key applications of this compound in materials science research?
Answer:
- Optoelectronic devices : Strong absorption in visible-NIR regions (e.g., 610–1095 nm) suggests utility in organic photovoltaics .
- Nonlinear optics : Hyperpolarizability calculations predict potential for second-harmonic generation (SHG) applications.
Advanced: How can machine learning models predict novel derivatives with enhanced properties?
Answer:
- Descriptor selection : Train models on structural features (e.g., Hammett constants of substituents) and spectral data.
- Generative algorithms : Use VAEs (variational autoencoders) to propose derivatives with optimized bandgap or solubility .
- Transfer learning : Leverage existing datasets on pyrylium salts to accelerate predictions for pyran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
